tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS No.:
Cat. No.: VC15792394
Molecular Formula: C13H22N2O4
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O4 |
|---|---|
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-8-4-9(10(14)17)13(8,6-15)7-16/h8-9,16H,4-7H2,1-3H3,(H2,14,17)/t8-,9-,13-/m0/s1 |
| Standard InChI Key | XILRDPGEEVOIJN-RVBZMBCESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@@]2(C1)CO)C(=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C2(C1)CO)C(=O)N |
Introduction
tert-Butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a complex organic compound with a specific stereochemistry, indicated by the prefixes (1S,5R,7R). This compound belongs to the class of azabicycloheptanes, which are bicyclic compounds containing a nitrogen atom. The presence of a tert-butyl group, a carbamoyl group, and a hydroxymethyl group attached to the azabicycloheptane ring system makes this compound of interest for various chemical and biological applications.
Molecular Formula and Weight
SMILES Notation
The SMILES notation for this compound is OC[C@@]12CN(C[C@@H]1C[C@H]2C(=O)N)C(=O)OC(C)(C)C .
Synthesis and Preparation
The synthesis of tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multi-step reactions that include the formation of the azabicycloheptane ring and the introduction of the carbamoyl and hydroxymethyl groups. Specific conditions and reagents may vary depending on the desired yield and purity.
Availability and Use
This compound is available for research purposes from several suppliers, including A2B Chem and Ambeed . It is not intended for human or animal use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume